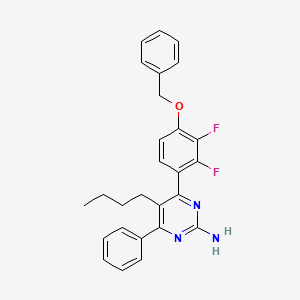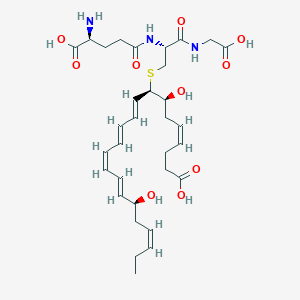
Didocosahexaenoin
Vue d'ensemble
Description
Didocosahexaenoin is a diacylglycerol that contains docosahexaenoic acid (DHA) at two positions .
Synthesis Analysis
Didocosahexaenoin has been analyzed in the context of applications such as the analysis of oligomers in Omega-3 free fatty acids .Molecular Structure Analysis
The molecular structure of small molecule compounds like Didocosahexaenoin can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Didocosahexaenoin is a diacylglycerol that contains docosahexaenoic acid (DHA) at two positions . It is slightly soluble in chloroform and has a solubility of 10 mg/ml in DMF and ethanol .Physical And Chemical Properties Analysis
Didocosahexaenoin has a molecular formula of C47H68O5 and a formula weight of 713.1 . It is slightly soluble in chloroform and has a solubility of 10 mg/ml in DMF and ethanol .Applications De Recherche Scientifique
Omega-3 Fatty Acids in Chemotherapy and Radiotherapy
Didocosahexaenoin, as a component of omega-3 fatty acids, has shown promise in oncology, particularly when used in conjunction with chemotherapy and radiotherapy. A systematic review highlighted the beneficial effects of omega-3 fatty acid supplementation, including Didocosahexaenoin, on treatment outcomes for cancer patients. These benefits ranged from the preservation of body composition to potential improvements in patient survival and treatment efficacy. However, it's crucial to note that while some outcomes like body composition were evident, other important outcomes such as tumor size reduction or extended patient survival were not observed (Silva, Fabre, & Waitzberg, 2015).
Lipid Profile Modulation
Didocosahexaenoin has been investigated for its impact on lipid profiles, specifically its potential differential effects on lipoproteins and triglycerides. A review analyzing the effects of Didocosahexaenoin and eicosapentaenoic acid on lipid parameters found that Didocosahexaenoin-containing supplements were associated with significant increases in both low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) compared to eicosapentaenoic acid. This suggests that while both components of omega-3 fatty acids can influence lipid metabolism, they may do so in distinct ways, with Didocosahexaenoin having a more pronounced effect on both LDL-C and HDL-C levels (Jacobson, Glickstein, Rowe, & Soni, 2012).
Anticancer Properties in Hematological Malignancies
In the realm of hematological malignancies, Didocosahexaenoin, as a form of omega-3 polyunsaturated fatty acid, has exhibited notable anticancer properties. A systematic review emphasized the selective induction of apoptosis and growth inhibition of cancer cells by Didocosahexaenoin and eicosapentaenoic acid. These fatty acids also appear to enhance the sensitivity of different cell lines to specific antineoplastic drugs, positioning them as potential adjuncts to conventional cancer treatments. The review underscores the need for further research to explore the utilization of these fatty acids in clinical settings, particularly concerning their synergistic effects with existing therapeutic regimens (Moloudizargari, Mortaz, Asghari, Adcock, Redegeld, & Garssen, 2018).
Mécanisme D'action
Target of Action
Didocosahexaenoin, also known as (4’Z,7’Z,10’Z,13’Z,16’Z,19’Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, diester with 1,2,3-propanetriol, is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid Dha, from which didocosahexaenoin is derived, is known to interact with various cell types, including carcinoma cells .
Mode of Action
Studies suggest that it induces stronger cytotoxicity than dha in human prostate carcinoma cells in a dose- and time-dependent manner . The mechanism of action is likely to involve an increase in the level of reactive oxygen species (ROS), loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity .
Biochemical Pathways
Didocosahexaenoin, like DHA, may affect several biochemical pathways. For instance, DHA has been shown to attenuate hyperglycemia through the microbiome-gut-organs axis . It is also known to influence the polyol and hexosamine pathways, protein kinase C activation, and the formation of advanced glycation end products (AGEs) . These pathways are likely to be affected by Didocosahexaenoin as well, given its structural similarity to DHA.
Pharmacokinetics
It is reasonable to assume that, like dha, didocosahexaenoin would be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Didocosahexaenoin has been shown to induce cytotoxicity with high selectivity and higher potency than DHA in human prostate carcinoma cells . This cytotoxicity is likely due to an increase in the level of ROS, loss in the mitochondrial membrane potential, externalization of phosphatidyl serine, and increase in the caspase 3/7 activity . These changes at the molecular and cellular level could potentially lead to the death of carcinoma cells.
Action Environment
The action, efficacy, and stability of Didocosahexaenoin can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . Additionally, host factors such as age, sex, genetic makeup, and health status can also influence the action of Didocosahexaenoin .
Orientations Futures
Didocosahexaenoin has been studied for its protective effect on the decline in brain function . It has been shown to induce stronger cytotoxicity than DHA in human prostate carcinoma cells . The mechanism of action is likely to involve an increase in the level of ROS, loss in the mitochondrial membrane potential as well as externalisation of phosphatidyl serine and increase in the caspase 3/7 activity . This suggests potential for use in adjuvant therapy or combination therapy with conventional chemotherapeutic drugs .
Propriétés
IUPAC Name |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFTPKXCFFQRG-GZSOIYOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(O)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(22:6n3/0:0/22:6n3) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0056386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(4'Z,7'Z,10'Z,13'Z,16'Z,19'Z)-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, diester with 1,2,3-propanetriol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester](/img/structure/B3025849.png)
![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)


![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)


![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)